

3-Chloro-N-phenylpropanamide molecular structure

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Compound of Interest

Compound Name: 3-Chloro-N-phenylpropanamide

CAS No.: 3460-04-6

Cat. No.: B109852

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An In-depth Technical Guide to the Molecular Structure of **3-Chloro-N-phenylpropanamide**

This guide provides a comprehensive technical overview of **3-Chloro-N-phenylpropanamide**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, synthesis, and spectroscopic identity, grounding all claims in verifiable data and established scientific principles.

Introduction and Strategic Importance

3-Chloro-N-phenylpropanamide (CAS No: 3460-04-6) is an organic compound with the chemical formula $C_9H_{10}ClNO$.^{[1][2]} Also known as 3-Chloropropionanilide, it serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, dyes, and pesticides.^[2] Its molecular structure, characterized by a reactive chlorine atom and a stable amide linkage to a phenyl group, dictates its chemical behavior and utility as a versatile synthetic precursor. Understanding this structure is paramount for its effective application in chemical synthesis and drug design.

Molecular Structure and Conformation

The molecular framework of **3-Chloro-N-phenylpropanamide** consists of three key components: a phenyl ring, a propanamide linker, and a terminal chlorine atom.

- **Phenyl Group:** A standard six-carbon aromatic ring providing a rigid, planar scaffold.
- **Amide Linkage (-C(O)NH-):** This functional group is central to the molecule's structure. The amide bond exhibits partial double-bond character, resulting in a planar geometry for the C-C(O)N-H atoms. This planarity influences the overall molecular shape and potential for hydrogen bonding.
- **3-Chloropropyl Chain:** A three-carbon aliphatic chain with a terminal chlorine atom. The chlorine atom is an excellent leaving group, making this position a primary site for nucleophilic substitution reactions, which is the basis for its utility as a synthetic intermediate.

The relative orientation of the phenyl ring and the amide plane is a key conformational feature. In related N-phenylamide structures, a significant tilt angle is often observed between the two planes to minimize steric hindrance.^{[3][4]} This non-planar conformation can impact intermolecular interactions, such as π -stacking and hydrogen bonding, which in turn influence crystal packing and physical properties like melting point and solubility.

Molecular Visualization

Caption: 2D structure of **3-Chloro-N-phenylpropanamide**.

Synthesis Protocol and Mechanistic Rationale

The standard synthesis of **3-Chloro-N-phenylpropanamide** is achieved through the acylation of aniline with 3-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction.

Experimental Protocol

Source: Adapted from US Patent US04818755.^[5]

- **Reagent Preparation:** In a reaction vessel equipped for reflux, a mixture of aniline (575 ml) and acetone (600 ml) is prepared.

- Addition: A separate mixture of 3-chloropropionyl chloride (300 ml) and acetone (600 ml) is added dropwise to the refluxing aniline solution.
 - Causality: Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is performed at reflux to provide sufficient thermal energy to overcome the activation barrier. Dropwise addition controls the exothermic reaction rate.
- Reaction: The resulting mixture is maintained at reflux for one hour to ensure the reaction proceeds to completion.[5]
- Workup & Isolation:
 - The reaction mixture is cooled in an ice bath to reduce the solubility of the product and unreacted starting materials.
 - The cooled mixture is poured into a solution of 6N HCl (500 ml) and water (3.5 l).
 - Causality: The acidic workup serves a critical purpose: it protonates the excess basic aniline, converting it into the water-soluble anilinium chloride salt. This allows for its easy separation from the desired, water-insoluble product.
- Purification: The precipitated solid product is collected by filtration, washed thoroughly with water to remove any remaining acid and salt impurities, and then dried.[5]
- Verification: The final product is a solid with a reported melting point of 114°-115.5° C.[5]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Chloro-N-phenylpropanamide**.

Spectroscopic and Physical Data

Structural confirmation is unequivocally achieved through a combination of spectroscopic methods. The following data points are characteristic of **3-Chloro-N-phenylpropanamide**.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ ClNO	[1][2]
Molecular Weight	183.63 g/mol	[1][2]
Appearance	Colorless to yellowish crystalline solid	[2]
Melting Point	114 - 120.5 °C	[2][5]
Solubility	Soluble in ethanol, ether, chloroform; low solubility in water	[2]
SMILES	<chem>C1=CC=C(C=C1)NC(=O)CCCl</chem>	[1][6]
InChIKey	FRXJYUFHAXXSAL-UHFFFAOYSA-N	[1][6]

Spectroscopic Signature

Technique	Characteristic Features
^1H NMR	- Aromatic Protons (C_6H_5): Multiplet signal around 7.0-7.6 ppm. - Amide Proton (NH): Broad singlet, chemical shift is concentration and solvent dependent. - Methylene Protons ($-\text{CH}_2\text{-Cl}$): Triplet signal around 3.8 ppm. - Methylene Protons ($-\text{CH}_2\text{-CO}$): Triplet signal around 2.8 ppm. The coupling between the two methylene groups results in the triplet-of-triplets pattern.
IR Spectroscopy	- N-H Stretch: A characteristic band around 3309 cm^{-1} . ^[7] - Amide I (C=O Stretch): A strong absorption band typically observed around $1660\text{-}1680\text{ cm}^{-1}$. ^[7] - Amide II (N-H bend/C-N stretch): A band found near 1550 cm^{-1} . ^[7] - C-Cl Stretch: A band in the fingerprint region, typically between $600\text{-}800\text{ cm}^{-1}$.
Mass Spectrometry	- Molecular Ion (M^+): A peak at m/z 183. ^[1] - Isotopic Pattern: A characteristic $[\text{M}+2]^+$ peak at m/z 185 with approximately one-third the intensity of the M^+ peak, confirming the presence of a single chlorine atom.

Conclusion and Future Outlook

3-Chloro-N-phenylpropanamide is a molecule of significant synthetic value. Its structure, defined by the interplay between the planar phenyl-amide system and the reactive alkyl chloride tail, provides a reliable platform for constructing more elaborate chemical entities. The straightforward and well-documented synthesis allows for its ready availability for research and development. For professionals in drug discovery and materials science, a thorough understanding of its structural and spectroscopic properties is essential for leveraging its reactivity in the design and synthesis of novel functional molecules.

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